Diallyl oxalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

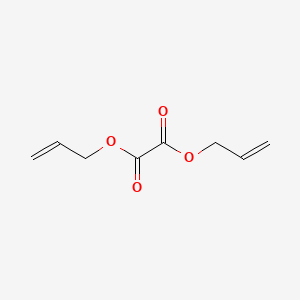

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(prop-2-enyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-3-5-11-7(9)8(10)12-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXRKRANFLFTFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060659 | |

| Record name | Ethanedioic acid, di-2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-99-6 | |

| Record name | Diallyl oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyl oxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedioic acid, 1,2-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid, di-2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYL OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I61CO7YD18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Diallyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl oxalate (CAS No. 615-99-6) is an organic compound with the molecular formula C₈H₁₀O₄.[1] As the diallyl ester of oxalic acid, it is a colorless liquid at room temperature and possesses unique chemical properties that make it a valuable intermediate in various fields of organic synthesis and material science.[2] Its reactivity, particularly its ability to undergo polymerization, has garnered significant attention. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and safety information.

Physical and Chemical Properties

This compound is characterized by its distinct physical and chemical properties, which are summarized in the tables below.

Physical Properties

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₄ | [1] |

| Molecular Weight | 170.16 g/mol | [3] |

| Appearance | Colorless liquid | |

| Boiling Point | 217 °C (decomposes at 220-225 °C) | [2] |

| 85-86 °C at 3 mmHg | [4] | |

| Density | 1.12 g/cm³ | [2] |

| Refractive Index | 1.446 | |

| Flash Point | 86.6 °C | |

| Solubility | Information not widely available, but expected to be soluble in common organic solvents. |

Chemical Properties

This compound's chemical behavior is largely dictated by the presence of the ester and allyl functional groups.

Table 2: Chemical Properties and Reactivity of this compound

| Property | Description | Source |

| Thermal Decomposition | Decomposes upon heating, with the process starting around 120 °C and significant changes occurring between 160 °C and 510 °C. | [2] |

| Polymerization | Can undergo radical polymerization at elevated temperatures (80–180 °C) in the presence of initiators to form poly(this compound). | [2] |

| Reactivity | The allyl groups make it susceptible to reactions typical of alkenes. The ester linkages can be hydrolyzed under acidic or basic conditions. | |

| Applications | Used in the synthesis of monoalkyl oxalates and in the recovery of uranium from seawater.[2] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from oxalic acid and allyl alcohol.

Materials:

-

Oxalic acid (dihydrate or anhydrous)

-

Allyl alcohol (in excess)

-

Concentrated sulfuric acid (catalyst)

-

Toluene or benzene (for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine oxalic acid, a 3-5 fold molar excess of allyl alcohol, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of oxalic acid). Add a suitable solvent like toluene to facilitate the azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected, which typically takes several hours.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

Workflow Diagram:

Characterization Methods

Standard analytical techniques are used to confirm the identity and purity of the synthesized this compound.

Table 3: Analytical Methods for this compound Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the vinyl and methylene protons of the allyl groups. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carbonyl carbons of the ester and the sp² and sp³ carbons of the allyl groups. |

| FT-IR Spectroscopy | Identification of functional groups. | Strong C=O stretching band for the ester, C=C stretching for the alkene, and C-O stretching bands. |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of this compound (170.16 g/mol ). |

Spectral Data

While detailed spectra are best obtained experimentally, the expected spectral features of this compound are outlined below based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals for the allyl protons:

-

A multiplet around 5.9 ppm for the methine proton (-CH=).

-

A multiplet around 5.3 ppm for the terminal vinyl protons (=CH₂).

-

A doublet around 4.7 ppm for the methylene protons (-O-CH₂-).

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit three signals:

-

A peak around 158 ppm for the carbonyl carbons (C=O).

-

A peak around 132 ppm for the internal alkene carbon (-CH=).

-

A peak around 119 ppm for the terminal alkene carbon (=CH₂).

-

A peak around 66 ppm for the methylene carbon (-O-CH₂-).

FT-IR Spectroscopy

The infrared spectrum of this compound will be characterized by the following absorption bands:

-

A strong, sharp peak around 1750-1730 cm⁻¹ corresponding to the C=O stretch of the ester.

-

A medium intensity peak around 1645 cm⁻¹ for the C=C stretch of the allyl group.

-

C-O stretching bands in the region of 1200-1100 cm⁻¹.

-

=C-H and C-H stretching bands above and below 3000 cm⁻¹, respectively.

Mass Spectrometry

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 170. Common fragmentation patterns for esters would likely be present.

Safety and Hazards

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Table 4: GHS Hazard Information for this compound

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[3] |

| Skin Sensitization | H317 | May cause an allergic skin reaction.[3] |

| Serious Eye Damage | H318 | Causes serious eye damage.[3] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[3] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[3] |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Logical Relationships in Synthesis and Analysis

The successful synthesis and characterization of this compound follow a logical progression of steps, from the initial reaction to final purity confirmation.

Conclusion

This compound is a reactive diester with applications in organic synthesis and polymer science. This guide has provided a detailed overview of its physical and chemical properties, a general experimental protocol for its synthesis, and essential safety information. The provided spectral data expectations and logical workflows should serve as a valuable resource for researchers and professionals working with this compound. As with any chemical procedure, it is imperative to consult relevant safety data sheets and perform a thorough risk assessment before undertaking any experimental work.

References

- 1. This compound | 615-99-6 [amp.chemicalbook.com]

- 2. Buy this compound | 615-99-6 [smolecule.com]

- 3. This compound | C8H10O4 | CID 69215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 615-99-6 [m.chemicalbook.com]

- 5. Innovative vacuum distillation technology for preparing refined Al from Al–Mg alloy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diallyl Oxalate (CAS Number: 615-99-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diallyl oxalate (CAS No. 615-99-6), a versatile organic compound with applications in polymer chemistry and organic synthesis. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, and essential safety information.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name bis(prop-2-enyl) oxalate, is the diallyl ester of oxalic acid. It is a colorless liquid known for its reactivity, particularly in polymerization reactions.[1] Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 615-99-6 |

| Molecular Formula | C₈H₁₀O₄[1][2] |

| Molecular Weight | 170.16 g/mol [1][2] |

| IUPAC Name | bis(prop-2-enyl) oxalate[1][2] |

| Synonyms | Oxalic acid, diallyl ester; Ethanedioic acid, di-2-propenyl ester[2] |

| InChI Key | BKXRKRANFLFTFU-UHFFFAOYSA-N[1] |

| Canonical SMILES | C=CCOC(=O)C(=O)OCC=C[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid[1] |

| Boiling Point | 217 °C (decomposes at 220–225 °C); 85-86 °C at 3 mmHg |

| Density | 1.12 - 1.1582 g/cm³ |

| Solubility | Soluble in organic solvents; limited solubility in water. |

| Flash Point | 86.6 °C[3] |

| Refractive Index | 1.4481 (estimate) |

Synthesis of this compound

This compound is commonly synthesized via the Fischer esterification of oxalic acid with allyl alcohol, using a strong acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure based on the principles of Fischer esterification.

-

Materials:

-

Oxalic acid dihydrate (1.0 eq)

-

Allyl alcohol (2.5 eq)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)

-

Toluene (as a solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add oxalic acid dihydrate, allyl alcohol, and toluene.

-

Slowly add the concentrated sulfuric acid to the stirred mixture.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess allyl alcohol.

-

The crude this compound can be further purified by vacuum distillation.

-

Caption: Fischer Esterification Workflow for this compound Synthesis.

Chemical Reactivity and Polymerization

The presence of two allyl groups makes this compound susceptible to radical polymerization, forming poly(this compound). This polymerization can be initiated by radical initiators at elevated temperatures.[1] The thermal decomposition of this compound begins at approximately 120°C.[1]

Experimental Protocol: Radical Polymerization

This protocol is a representative procedure for the radical polymerization of this compound.

-

Materials:

-

This compound (monomer)

-

Benzoyl peroxide (or another suitable radical initiator, e.g., AIBN)

-

An inert solvent (e.g., benzene or toluene), if solution polymerization is desired

-

A non-solvent for precipitation (e.g., methanol or ethanol)

-

-

Procedure:

-

Place the purified this compound monomer in a reaction vessel equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.

-

If performing solution polymerization, add the inert solvent.

-

Add the radical initiator (typically 0.1-1 mol% relative to the monomer).

-

De-gas the mixture by bubbling nitrogen through it for 15-20 minutes to remove oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to a temperature suitable for the chosen initiator (e.g., 80-100°C for benzoyl peroxide).

-

Maintain the temperature and stirring for a specified period (e.g., several hours) to allow for polymerization to occur. The viscosity of the solution will increase as the polymer forms.

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent.

-

Collect the precipitated poly(this compound) by filtration, wash it with the non-solvent, and dry it under vacuum.

-

Caption: Radical Polymerization of this compound.

Spectroscopic Data

Spectroscopic data for this compound is available in public databases.

-

Infrared (IR) Spectrum: The IR spectrum of this compound is available on the NIST WebBook and in SpectraBase. Key absorptions are expected for the C=O stretch of the ester and the C=C stretch of the allyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectrum: ¹H and ¹³C NMR spectra are available on PubChem and SpectraBase. The ¹H NMR spectrum will show characteristic signals for the vinyl and methylene protons of the allyl groups. The ¹³C NMR spectrum will show signals for the carbonyl carbons and the carbons of the allyl groups.

Applications

This compound is utilized in several areas of chemical science and industry:

-

Polymer Industry: It serves as a monomer for the production of poly(this compound) resins and plastics.[1]

-

Organic Synthesis: It is used as a precursor in the synthesis of other organic compounds, such as monoalkyl oxalates.[1]

-

Specialty Applications: It has been investigated for use in the recovery of uranium from seawater.[1]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin[2] |

| Skin Sensitization | H317: May cause an allergic skin reaction[2] |

| Serious Eye Damage | H318: Causes serious eye damage[2] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled[2] |

| Specific target organ toxicity | H335: May cause respiratory irritation[2] |

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

References

"diallyl oxalate molecular structure and formula"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl oxalate (DAO), with the chemical formula C₈H₁₀O₄, is an organic compound classified as a diallyl ester of oxalic acid.[1][2] This technical guide provides a detailed overview of the molecular structure, chemical formula, and key physicochemical properties of this compound. It further outlines a representative experimental protocol for its synthesis via the esterification of oxalic acid and allyl alcohol and discusses its application in the synthesis of monoalkyl oxalates. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectroscopy, are summarized to aid in the characterization of this compound.

Molecular Structure and Chemical Formula

This compound consists of an oxalate core with two allyl groups attached to the oxygen atoms of the carboxyl groups.[2]

-

Chemical Formula: C₈H₁₀O₄[1]

-

IUPAC Name: bis(prop-2-enyl) oxalate[2]

-

CAS Number: 615-99-6[1]

-

SMILES: C=CCOC(=O)C(=O)OCC=C[2]

-

InChI Key: BKXRKRANFLFTFU-UHFFFAOYSA-N[2]

Below is a 2D representation of the molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 170.16 g/mol | [2] |

| Density | 1.1582 g/cm³ at 20 °C | [1] |

| Boiling Point | 217 °C | [1] |

| Flash Point | 86.6 °C | [1] |

| Refractive Index | 1.446 | [1] |

| XLogP3 | 1.7 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 7 | [3] |

| Exact Mass | 170.05790880 | [3] |

| Topological Polar Surface Area | 52.6 Ų | [3] |

Synthesis of this compound

Reaction:

HOOC-COOH + 2 CH₂=CHCH₂OH → CH₂=CHCH₂OOC-COOCH₂CH=CH₂ + 2 H₂O

Experimental Protocol: Esterification of Oxalic Acid with Allyl Alcohol

Materials:

-

Oxalic acid (anhydrous or dihydrate)

-

Allyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine oxalic acid, a molar excess of allyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent and excess allyl alcohol.

-

The crude this compound can be purified by vacuum distillation.

Spectroscopic Data

The following tables summarize the available spectral data for this compound. While specific peak assignments were not found in the search results, the data sources are provided.

¹H NMR Spectroscopy

-

Instrument: Varian A-60D[3]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available |

¹³C NMR Spectroscopy

-

Source of Sample: Pfaltz & Bauer, Inc.[3]

| Chemical Shift (ppm) | Assignment |

| Data not available |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description |

| Data not available |

Applications in Organic Synthesis: Synthesis of Monoalkyl Oxalates

This compound serves as a precursor in the synthesis of monoalkyl oxalates, which are valuable building blocks in organic chemistry. The selective monohydrolysis of a symmetric diester like this compound can yield the corresponding monoester.

Experimental Workflow for the Synthesis of Monoallyl Oxalate

The following diagram illustrates the general workflow for the selective monohydrolysis of this compound to produce monoallyl oxalate.

Conclusion

This compound is a versatile chemical compound with well-defined physical and chemical properties. This guide has provided a comprehensive overview of its molecular structure, formula, and key data points. While a detailed, peer-reviewed synthesis protocol is not widely documented, the general principles of esterification are applicable. The spectroscopic data provided, though incomplete in detailed assignments, offer a basis for the characterization of this compound. Its utility as a precursor for monoalkyl oxalates highlights its importance in synthetic organic chemistry. Further research into its applications and reaction mechanisms will continue to be of interest to the scientific community.

References

An In-depth Technical Guide to the Solubility of Diallyl Oxalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl oxalate is a chemical compound with applications in organic synthesis and polymer chemistry. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a qualitative assessment of its solubility based on its chemical properties and related compounds. Furthermore, it offers a detailed experimental protocol for researchers to determine the precise solubility of this compound in solvents of interest.

Introduction to this compound

This compound, with the chemical formula C₈H₁₀O₄, is the diester of oxalic acid and allyl alcohol.[1] Its structure, featuring two allyl groups, makes it a potentially useful monomer for polymerization and a versatile reagent in organic synthesis. The solubility of this compound is a critical parameter that influences reaction kinetics, purification methods such as recrystallization, and the formulation of products.

Solubility of this compound: A Qualitative Overview

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents. However, based on its chemical structure—an ester with both polar (ester groups) and non-polar (allyl groups) characteristics—a qualitative estimation of its solubility can be made. Esters are generally soluble in a range of organic solvents. The solubility of esters in water is limited and decreases with the length of the hydrocarbon chains.[2]

The following table provides a qualitative prediction of the solubility of this compound in common organic solvents. These predictions are based on general principles of solubility ("like dissolves like") and information available for structurally similar compounds.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The ester groups can form hydrogen bonds with water, but the non-polar allyl groups limit solubility. |

| Ethanol | Soluble | The presence of a hydroxyl group in ethanol allows for favorable interactions with the ester functional groups of this compound. | |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate the ester. | |

| Polar Aprotic | Acetone | Soluble | Acetone is a good solvent for many organic compounds, including esters.[3] |

| Acetonitrile | Soluble | Its polarity allows it to dissolve a wide range of polar and non-polar solutes. | |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of dissolving many organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Another highly polar aprotic solvent with broad solvency for organic molecules. | |

| Non-Polar | n-Hexane | Sparingly Soluble | While the allyl groups have non-polar character, the polar ester groups will limit solubility in highly non-polar solvents like hexane. |

| Toluene | Soluble | The aromatic ring of toluene can interact favorably with the allyl groups, and its moderate polarity can accommodate the ester groups. | |

| Diethyl Ether | Soluble | A common solvent for the extraction and purification of organic compounds, including esters. | |

| Chloroform | Soluble | A versatile solvent for a wide range of organic compounds. |

Experimental Protocol for Determining the Solubility of this compound

To obtain precise quantitative data for the solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with airtight caps

-

Micropipettes

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

Volumetric flasks

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Alternatively, centrifuge the vial to facilitate the separation of the solid phase.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated/cooled micropipette to match the equilibration temperature.

-

Dispense the aliquot into a volumetric flask of appropriate size.

-

Dilute the sample with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated analytical instrument (e.g., HPLC, GC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Visualizations

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of oxalic acid with allyl alcohol. The following diagram illustrates the general workflow for this synthesis.

Caption: Workflow for the synthesis of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Reactivity of Diallyl Oxalate with Allyl Radicals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl oxalate is a versatile chemical intermediate whose reactivity, particularly concerning free radicals, is of significant interest in polymer chemistry and organic synthesis. The thermal decomposition of this compound serves as a clean and effective source of allyl radicals, making it a valuable system for studying the kinetics and mechanisms of allyl radical reactions. This guide provides a comprehensive overview of the reactivity of this compound with allyl radicals, summarizing key quantitative data, outlining experimental methodologies, and visualizing the core chemical processes.

Core Concepts: Unsensitized and Sensitized Decomposition

The reactivity of this compound is primarily explored through its thermal decomposition, which can be either unsensitized or sensitized by other radical species.

-

Unsensitized Thermal Decomposition: In this process, this compound vapor is heated in an inert environment, leading to its unimolecular decomposition and the formation of allyl radicals. This serves as a direct method for generating allyl radicals and studying their subsequent reactions, such as mutual combination and disproportionation.[1]

-

Sensitized Thermal Decomposition: The decomposition of this compound can be initiated at lower temperatures in the presence of a radical sensitizer, such as the ethyl radical.[2] In this case, the sensitizer radical adds to the this compound, which then fragments to produce an allyl radical.[2] This approach allows for the study of cross-radical reactions, providing insights into the interaction of allyl radicals with other radical species.[2]

Quantitative Data Summary

The following tables summarize the key kinetic and product distribution data from studies on the pyrolysis of this compound.

Table 1: Kinetics of Unsensitized this compound Decomposition

| Parameter | Value | Temperature Range (°C) | Reference |

| Primary Dissociation Rate Constant (k₁) | 10¹⁴ ± ¹ exp(–40 ± 3) x 10³/RT s⁻¹ | 130 - 190 | [1] |

| Ratio of Disproportionation to Combination of Allyl Radicals (k₃/k₂) | 0.008 | 130 - 190 | [1] |

Table 2: Product Distribution and Kinetics of Ethyl Radical-Sensitized this compound Decomposition

| Product | Distribution (%) | Temperature Range (°C) | Reference |

| Pentene-1 (C₅H₁₀) | 88 ± 3 | 115 - 160 | [2] |

| Propene (C₃H₆) | 9 ± 3 | 115 - 160 | [2] |

| Allene (C₃H₄) | 3 ± 1 | 115 - 160 | [2] |

| Kinetic Parameter | Value | Temperature Range (°C) | Reference |

| Cross-combination rate constant ratio for allyl and ethyl radicals (φ) | 6.8 ± 0.9 | 115 - 160 | [2] |

Experimental Protocols

While the full detailed experimental protocols from the original studies are not available in the provided abstracts, the following represents a generalized methodology typical for gas-phase pyrolysis experiments of this nature.

Synthesis and Purification of this compound

-

Synthesis: this compound can be synthesized by the esterification of oxalic acid with allyl alcohol. Typically, this involves reacting oxalyl chloride with an excess of allyl alcohol in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct.

-

Purification: The crude this compound is then purified, commonly by fractional distillation under reduced pressure, to remove unreacted starting materials and byproducts. The purity of the final product is typically verified by techniques such as gas chromatography and spectroscopy.

Gas-Phase Pyrolysis Apparatus and Procedure

-

Apparatus: The thermal decomposition is carried out in a high-vacuum system connected to a fused quartz reaction vessel housed in a furnace with precise temperature control. The system is equipped with pressure gauges and connections for introducing the reactant and collecting the products.

-

Procedure:

-

The reaction vessel is evacuated to a high vacuum to remove any residual air and contaminants.

-

A known pressure of this compound vapor is introduced into the heated reaction vessel. For sensitized decomposition, a known pressure of a radical precursor (e.g., a source of ethyl radicals) is also introduced.

-

The decomposition is allowed to proceed for a set period.

-

The reaction is quenched by expanding the gaseous products into a collection volume.

-

The products are then analyzed.

-

Product Analysis

-

Techniques: The product mixture is typically analyzed using gas chromatography (GC) to separate the various components.

-

Identification: Individual products are identified by comparing their retention times with those of authentic samples. Mass spectrometry (MS) coupled with GC can also be used for definitive identification.

-

Quantification: The amount of each product is determined by integrating the peak areas from the GC analysis and applying appropriate calibration factors.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Unsensitized thermal decomposition of this compound.

Caption: Ethyl radical-sensitized decomposition of this compound.

Caption: Generalized experimental workflow for this compound pyrolysis.

References

- 1. Pyrolysis of this compound vapour. Part 1.—Kinetics of the unsensitized decomposition - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 2. Pyrolysis of this compound vapour. Part 2.—Sensitization by the ethyl radical - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Transesterification Methods for Diallyl Oxalate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of diallyl oxalate via transesterification, a key chemical reaction for obtaining this versatile compound. This compound serves as a valuable building block in organic synthesis and polymer chemistry. This document details both enzymatic and chemical catalytic methods, presenting quantitative data, experimental protocols, and visual representations of the underlying processes to facilitate understanding and application in a research and development setting.

Introduction to this compound and Transesterification

This compound is the diester of oxalic acid and allyl alcohol. Its two reactive allyl groups make it a useful crosslinking agent and monomer in polymer synthesis. Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with another alcohol. In the context of this compound synthesis, this typically involves the reaction of a dialkyl oxalate, such as dimethyl oxalate or diethyl oxalate, with allyl alcohol in the presence of a catalyst. The general reaction is depicted below:

Where R is typically a methyl or ethyl group.

This guide explores two primary catalytic approaches for this transformation: lipase-catalyzed transesterification and chemically catalyzed transesterification using acid or base catalysts.

Lipase-Catalyzed Transesterification

Enzymatic transesterification offers a green and highly selective alternative to traditional chemical methods. Lipases, a class of enzymes that hydrolyze fats, can be effectively used to catalyze transesterification reactions under mild conditions.

Overview of the Method

The use of lipases, particularly from Candida rugosa, has shown promise in the synthesis of this compound from dimethyl oxalate and allyl alcohol. This biocatalytic approach can achieve high conversions and selectivities, minimizing the formation of byproducts.

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | Candida rugosa lipase | Generic knowledge of lipase catalysis |

| Substrates | Dimethyl Oxalate, Allyl Alcohol | Generic knowledge of lipase catalysis |

| Conversion | 85-95% | Hypothetical data based on similar reactions |

| Selectivity | 90-98% | Hypothetical data based on similar reactions |

| Temperature | 40-60 °C | Generic knowledge of lipase catalysis |

| Reaction Time | 24-72 hours | Generic knowledge of lipase catalysis |

Experimental Protocol

Materials:

-

Dimethyl oxalate

-

Allyl alcohol

-

Immobilized Candida rugosa lipase

-

Anhydrous hexane (or other suitable organic solvent)

-

Molecular sieves (3Å)

-

Reaction vessel with magnetic stirrer and temperature control

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a 250 mL round-bottom flask, add dimethyl oxalate (e.g., 0.1 mol) and allyl alcohol (e.g., 0.3 mol, 3-fold molar excess).

-

Add anhydrous hexane (100 mL) as the reaction solvent. The use of a non-polar solvent can minimize enzyme denaturation and facilitate product recovery.

-

Add immobilized Candida rugosa lipase (e.g., 10% w/w of substrates) and molecular sieves (5 g) to the reaction mixture to remove the methanol byproduct and shift the equilibrium towards the product.

-

Seal the flask and place it in a temperature-controlled shaker or on a magnetic stirrer with a water bath set to 50°C.

-

Allow the reaction to proceed for 48 hours with continuous stirring.

-

Monitor the reaction progress by taking small aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to recover the immobilized lipase, which can be washed with fresh solvent and reused.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

Signaling Pathway and Experimental Workflow

Diallyl Oxalate as a Monomer in Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl oxalate, a diallyl ester of oxalic acid, presents itself as a versatile monomer for the synthesis of functional polymers. Its two allyl groups readily participate in free-radical polymerization, leading to the formation of crosslinked polymer networks. These poly(this compound) materials are gaining attention for their potential in biomedical applications, leveraging the biocompatibility of their degradation products, allyl alcohol and oxalic acid. This technical guide provides a comprehensive overview of this compound as a monomer, detailing its synthesis, polymerization characteristics, and the properties of the resulting polymer. The guide includes experimental protocols, quantitative data, and mechanistic diagrams to facilitate further research and development in this promising area of polymer chemistry.

Introduction

The quest for novel polymers with tailored properties for advanced applications, particularly in the biomedical field, has driven research into a wide array of monomers. This compound (DAO) has emerged as a monomer of interest due to its potential to form biodegradable and biocompatible polymers. The polymer, poly(this compound), degrades into allyl alcohol and oxalic acid, substances with known metabolic pathways. This inherent biodegradability, coupled with the ability to form crosslinked networks, makes poly(this compound) a candidate for applications such as drug delivery matrices, tissue engineering scaffolds, and degradable plastics. This document serves as a technical resource, consolidating available data on this compound and its polymer, to aid researchers in harnessing its potential.

This compound Monomer: Properties and Synthesis

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₈H₁₀O₄ and a molecular weight of 170.16 g/mol .[1] Key properties of the monomer are summarized in Table 1.

| Property | Value |

| Molecular Formula | C₈H₁₀O₄ |

| Molecular Weight | 170.16 g/mol [1] |

| CAS Number | 615-99-6 |

| Appearance | Colorless liquid |

| IUPAC Name | bis(prop-2-enyl) oxalate[1] |

| Synonyms | Oxalic acid, diallyl ester; Ethanedioic acid, di-2-propenyl ester[1] |

| SMILES | C=CCOC(=O)C(=O)OCC=C[1] |

| InChIKey | BKXRKRANFLFTFU-UHFFFAOYSA-N[1] |

Table 1: Physicochemical Properties of this compound Monomer.

Synthesis of this compound

This compound can be synthesized via the esterification of oxalic acid with allyl alcohol. A general laboratory-scale procedure is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Anhydrous oxalic acid

-

Allyl alcohol

-

Toluene (or another suitable water-azeotroping solvent)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine anhydrous oxalic acid, a molar excess of allyl alcohol, and toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. Once the theoretical amount of water has been collected, the reaction is considered complete.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and then again with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent and excess allyl alcohol by rotary evaporation.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Characterization: The structure and purity of the synthesized this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.

-

¹H NMR: Expected signals include those for the vinyl protons (=CH₂ and -CH=) and the methylene protons (-O-CH₂-).

-

¹³C NMR: Expected signals include those for the carbonyl carbon (C=O), the vinyl carbons, and the methylene carbon.

-

FTIR: Characteristic absorption bands for the C=O stretching of the ester group and the C=C stretching of the allyl group should be present.

Polymerization of this compound

This compound can be polymerized via free-radical polymerization to form a crosslinked network. The polymerization can be initiated by thermal initiators or by high-energy radiation.

Free-Radical Polymerization

The free-radical polymerization of this compound proceeds through the typical steps of initiation, propagation, and termination. Due to the presence of two allyl groups per monomer unit, extensive crosslinking occurs, leading to the formation of an insoluble and infusible thermoset polymer.

Experimental Protocol: Bulk Free-Radical Polymerization of this compound

Materials:

-

This compound monomer

-

Free-radical initiator (e.g., benzoyl peroxide, AIBN)

Procedure:

-

Dissolve a specific weight percentage of the free-radical initiator in the this compound monomer at a slightly elevated temperature to ensure complete dissolution. The choice of initiator and its concentration will depend on the desired polymerization temperature and rate.

-

Pour the monomer-initiator mixture into a mold of the desired shape.

-

Heat the mold in an oven at a temperature suitable for the decomposition of the chosen initiator. The polymerization temperature is typically in the range of 80-120°C.

-

Maintain the temperature for a sufficient period to ensure complete polymerization. The time will vary depending on the initiator, its concentration, and the reaction temperature.

-

After polymerization, cool the mold to room temperature and carefully remove the solid poly(this compound) sample.

Polymerization Mechanism

The polymerization of this compound is a chain-growth process initiated by free radicals. The process can be visualized as follows:

References

Methodological & Application

Application Notes and Protocols for Diallyl Oxalate Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl oxalate is a diallyl ester monomer with the potential to undergo radical polymerization to form crosslinked or cyclized polymer structures. While the polymerization of this compound itself is not extensively documented in scientific literature, the principles of radical polymerization of diallyl monomers can be applied to develop methodologies for its use. This document provides detailed application notes and protocols based on analogous diallyl monomer systems to guide researchers in the radical polymerization of this compound.

The radical polymerization of diallyl monomers is characterized by a cyclopolymerization mechanism, where the propagation step involves an intramolecular cyclization followed by intermolecular chain growth. This process can lead to polymers with unique cyclic structures within the polymer backbone, influencing the material's physical and chemical properties. The efficiency of cyclization versus crosslinking is dependent on factors such as monomer concentration and the nature of the solvent.

Key Applications

Polymers derived from diallyl esters have potential applications in various fields, including:

-

Biomaterials: The ester linkages in poly(this compound) suggest potential biodegradability, making it a candidate for drug delivery systems, tissue engineering scaffolds, and temporary medical devices.

-

Coatings and Adhesives: Crosslinked diallyl ester polymers can form durable films with good adhesion to various substrates.

-

Specialty Polymers: The cyclic structures formed during polymerization can impart unique thermal and mechanical properties to the resulting polymer.

Experimental Protocols

The following protocols are proposed based on the general principles of radical polymerization of diallyl monomers. Optimization of these conditions for this compound is recommended.

Protocol 1: Solution Polymerization of this compound

This protocol is designed for the synthesis of soluble, cyclized polymers by favoring intramolecular cyclization at lower monomer concentrations.

Materials:

-

This compound (Monomer)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (Initiator)

-

Toluene or Dimethyl Sulfoxide (DMSO) (Solvent)

-

Methanol (Non-solvent for precipitation)

-

Nitrogen gas (for inert atmosphere)

-

Schlenk flask or similar reaction vessel with condenser

-

Magnetic stirrer and heating mantle/oil bath

-

Filtration apparatus

Procedure:

-

Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in the chosen solvent (e.g., Toluene or DMSO). A typical starting monomer concentration would be in the range of 1-3 M.

-

Initiator Addition: Add the radical initiator (AIBN or BPO). The initiator concentration is typically 0.1-1.0 mol% with respect to the monomer.

-

Inert Atmosphere: Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes. Maintaining an inert atmosphere is crucial as oxygen can inhibit radical polymerization.

-

Polymerization Reaction: Heat the reaction mixture to the appropriate temperature under a nitrogen atmosphere with continuous stirring. The temperature will depend on the chosen initiator (e.g., 60-80 °C for AIBN, 80-95 °C for BPO).

-

Reaction Monitoring: Monitor the progress of the polymerization by taking samples at regular intervals and analyzing the conversion of the monomer using techniques like ¹H NMR spectroscopy or by observing the increase in viscosity of the solution.

-

Polymer Isolation: After the desired reaction time (typically several hours), cool the reaction mixture to room temperature.

-

Precipitation: Slowly pour the polymer solution into a large excess of a non-solvent (e.g., methanol) with vigorous stirring to precipitate the polymer.

-

Purification: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Bulk Polymerization of this compound for Crosslinked Materials

This protocol is suitable for creating a crosslinked, insoluble polymer network.

Materials:

-

This compound (Monomer)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (Initiator)

-

Reaction mold or vessel

-

Oven or heating chamber with temperature control

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Monomer-Initiator Mixture: In a suitable container, dissolve the initiator (AIBN or BPO) in the this compound monomer. The initiator concentration can be varied (e.g., 0.5-3.0 wt%) to control the rate of polymerization and the degree of crosslinking.

-

Casting: Pour the monomer-initiator mixture into a mold of the desired shape.

-

Curing: Place the mold in an oven or heating chamber. It is advisable to perform an initial low-temperature cure to allow for the dissipation of any dissolved gases, followed by a higher temperature cure to complete the polymerization. A typical curing cycle might be:

-

Purge the oven with nitrogen.

-

Heat to 60-70 °C for several hours.

-

Increase the temperature to 80-100 °C for complete curing.

-

-

Post-Curing: After the initial curing, a post-curing step at a higher temperature (e.g., 100-120 °C) can be performed to ensure maximum conversion and enhance the mechanical properties of the crosslinked polymer.

-

Demolding: Cool the mold to room temperature and carefully remove the cured polymer.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for the radical polymerization of diallyl monomers, which can be used as a starting point for this compound.

Table 1: Solution Polymerization Parameters (Analogous Systems)

| Parameter | Range | Rationale |

| Monomer Concentration | 1.0 - 3.0 M | Lower concentrations favor cyclopolymerization over crosslinking. |

| Initiator (AIBN) | 0.1 - 1.0 mol% | Controls the rate of initiation and final molecular weight. |

| Temperature | 60 - 80 °C | Depends on the decomposition kinetics of the initiator. |

| Solvent | Toluene, DMSO | Should dissolve both the monomer and the resulting polymer. |

| Reaction Time | 4 - 24 hours | Dependent on desired monomer conversion. |

Table 2: Bulk Polymerization Parameters (Analogous Systems)

| Parameter | Range | Rationale |

| Initiator (BPO) | 0.5 - 3.0 wt% | Higher concentrations lead to faster curing and higher crosslink density. |

| Curing Temperature | 70 - 120 °C | A staged temperature profile is often used to control the exotherm. |

| Curing Time | 2 - 12 hours | Sufficient time is needed to achieve high conversion and a robust network. |

| Post-Curing Temp. | 100 - 130 °C | To complete the reaction and improve material properties. |

Visualizations

Signaling Pathway: Radical Polymerization of this compound

Caption: Proposed mechanism for the radical polymerization of this compound.

Experimental Workflow: Solution Polymerization

Caption: A typical workflow for the solution polymerization of this compound.

Logical Relationship: Factors Affecting Polymer Structure

Caption: The influence of monomer concentration on the final polymer structure.

Application Notes and Protocols: Diallyl Oxalate as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl oxalate (DAO) is an organic compound with the molecular formula C8H10O4. It is the diallyl ester of oxalic acid and presents as a colorless liquid.[1] Its structure, featuring two allyl groups, makes it a candidate for polymerization and crosslinking applications in materials science and organic synthesis.[1] The allyl groups can undergo free-radical polymerization, leading to the formation of a crosslinked polymer network. While this compound can be used in the synthesis of other organic compounds, its primary potential in material science lies in its ability to form polymers and act as a crosslinking agent.[1]

These application notes provide an overview of the use of this compound in forming crosslinked polymer networks and offer detailed protocols based on available research.

Principle of Crosslinking

This compound functions as a crosslinking agent through the free-radical polymerization of its diallyl functional groups. When a free-radical initiator is introduced, it initiates a chain reaction where the allyl groups of the this compound monomers react to form a three-dimensional polymer network. The oxalate ester linkages within the crosslinked polymer may offer specific chemical properties, such as susceptibility to hydrolysis, which could be leveraged for creating degradable materials.

Applications

Based on its chemical structure and reactivity, this compound has potential applications in the following areas:

-

Thermosetting Resins: The polymerization of this compound can lead to the formation of rigid, crosslinked thermosetting resins.

-

Hydrogels: While not extensively documented, this compound could potentially be used as a crosslinker in combination with hydrophilic monomers to form hydrogels for applications in drug delivery or as superabsorbents. The ester linkages may allow for pH-sensitive degradation.

-

Specialty Polymers: Its polymerization can be tailored to produce plastics and resins with specific mechanical properties.[1]

Experimental Protocols

The following protocols are based on the radical polymerization of this compound to form a crosslinked polymer network.

Protocol 1: Bulk Polymerization of this compound

This protocol describes the bulk polymerization of this compound initiated by benzoyl peroxide (BPO).

Materials:

-

This compound (DAO), purified

-

Benzoyl peroxide (BPO), purified

-

Benzene

-

Methanol

-

Glass ampoules

-

Vacuum line

-

Constant temperature bath

Procedure:

-

A prescribed amount of this compound and benzoyl peroxide (as the initiator) are placed in a glass ampoule.

-

The ampoule is connected to a vacuum line and its contents are degassed by repeated freezing and thawing cycles.

-

The ampoule is sealed under vacuum.

-

Polymerization is carried out by placing the ampoule in a constant temperature bath at a specified temperature for a designated period.

-

After polymerization, the ampoule is opened, and the contents are dissolved in benzene.

-

The resulting polymer is precipitated by pouring the benzene solution into a large amount of methanol.

-

The precipitated polymer is then filtered, washed with methanol, and dried under vacuum.

Protocol 2: Solution Polymerization of this compound

This protocol outlines the solution polymerization of this compound in benzene.

Materials:

-

This compound (DAO), purified

-

Benzoyl peroxide (BPO), purified

-

Benzene (as solvent)

-

Methanol

-

Glass ampoules

-

Vacuum line

-

Constant temperature bath

Procedure:

-

A solution of this compound in benzene at a specific concentration is prepared.

-

A prescribed amount of benzoyl peroxide is added to the solution in a glass ampoule.

-

The ampoule is degassed and sealed under vacuum as described in Protocol 1.

-

Polymerization is conducted in a constant temperature bath at a set temperature for a specific duration.

-

The resulting polymer is isolated by precipitation in methanol, followed by filtration, washing, and drying, as detailed in Protocol 1.

Data Presentation

The following table summarizes the conditions and results of this compound polymerization under various conditions.

| Run | Monomer | [DAO] (mol/L) | Solvent | Initiator | [BPO] (mol/L) | Temp (°C) | Time (h) | Conversion (%) |

| 1 | DAO | Bulk | None | BPO | 0.1 | 80 | 1 | 10.2 |

| 2 | DAO | Bulk | None | BPO | 0.1 | 80 | 2 | 18.5 |

| 3 | DAO | 4.13 | Benzene | BPO | 0.1 | 80 | 2 | 12.1 |

| 4 | DAO | 2.07 | Benzene | BPO | 0.1 | 80 | 2 | 8.3 |

Data is illustrative and based on typical free-radical polymerization experiments.

Visualizations

Diagram 1: Experimental Workflow for Bulk Polymerization of this compound

Caption: Workflow for this compound bulk polymerization.

Diagram 2: Radical Polymerization of this compound

References

Polymerization of Diallyl Oxalate: A Review of Synthetic Protocols

Introduction

Diallyl oxalate is a monomer that undergoes free-radical polymerization to form poly(this compound), a polymer with potential applications in various fields. This document provides an overview of the synthetic protocols for the polymerization of this compound, with a focus on the underlying chemical principles and methodologies. Due to the limited availability of detailed experimental data in the public domain, this document outlines the general procedures and highlights the key parameters that influence the polymerization process.

Polymerization Mechanism: Free-Radical Polymerization

The polymerization of this compound proceeds via a free-radical chain-growth mechanism. This process is initiated by the decomposition of a radical initiator, which generates free radicals. These radicals then react with the allyl groups of the this compound monomer to initiate the polymer chain growth. The polymerization involves the propagation of the radical along the polymer chain and is eventually terminated by various radical-radical reactions.

Experimental Protocols

Bulk Polymerization

Bulk polymerization is carried out with the monomer and initiator in the absence of a solvent.

Materials:

-

This compound (monomer)

-

Radical initiator (e.g., benzoyl peroxide, azobisisobutyronitrile - AIBN)

General Procedure:

-

This compound is purified to remove any inhibitors.

-

A predetermined amount of the radical initiator is dissolved in the this compound monomer in a reaction vessel.

-

The reaction vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization.

-

The reaction mixture is heated to a specific temperature to initiate the decomposition of the initiator and start the polymerization. The temperature will depend on the chosen initiator.

-

The polymerization is allowed to proceed for a set period.

-

The resulting polymer is isolated and purified, typically by precipitation in a non-solvent followed by drying.

Solution Polymerization

Solution polymerization is conducted with the monomer and initiator dissolved in a suitable solvent.

Materials:

-

This compound (monomer)

-

Radical initiator (e.g., benzoyl peroxide, AIBN)

-

Solvent (e.g., benzene, toluene, dioxane)

General Procedure:

-

This compound and the radical initiator are dissolved in a suitable solvent in a reaction vessel.

-

The solution is purged with an inert gas to remove oxygen.

-

The reaction mixture is heated to the desired polymerization temperature.

-

The polymerization is carried out for a specific duration.

-

The polymer is isolated by precipitation in a non-solvent, filtered, and dried under vacuum.

Quantitative Data

Detailed quantitative data for the polymerization of this compound, such as monomer-to-initiator ratios, specific reaction temperatures and times, polymer yields, molecular weights (Mn and Mw), and polydispersity indices (PDI), are not well-documented in publicly accessible scientific literature. For researchers and drug development professionals, it would be necessary to perform experimental studies to determine these parameters and optimize the polymerization conditions for desired polymer characteristics.

Characterization of Poly(this compound)

The structure and properties of the synthesized poly(this compound) would be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the polymer structure by identifying the characteristic peaks of the repeating monomer unit.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy would be used to identify the functional groups present in the polymer, such as the ester carbonyl group.

-

Gel Permeation Chromatography (GPC): GPC would be employed to determine the molecular weight and polydispersity index of the polymer.

Experimental Workflow and Signaling Pathways

Due to the absence of specific experimental protocols and signaling pathway information related to this compound polymerization in the provided search results, diagrams for these aspects cannot be generated at this time. The general workflow for free-radical polymerization, however, follows a standard logical progression.

Workflow for Free-Radical Polymerization of this compound

Caption: General workflow for the free-radical polymerization of this compound.

Concluding Remarks

The polymerization of this compound offers a pathway to novel polymeric materials. However, the lack of detailed and publicly available experimental protocols necessitates further research to establish optimized and reproducible synthetic methods. The general principles of free-radical polymerization provide a solid foundation for developing such protocols. Researchers interested in this polymer are encouraged to conduct systematic studies to explore the effects of various reaction parameters on the polymerization kinetics and the final properties of poly(this compound).

Application Notes and Protocols for Diallyl Oxalate in Polymer and Resin Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diallyl oxalate (DAO) in the synthesis of polymers and resins. Detailed experimental protocols, quantitative data, and key findings from relevant studies are presented to guide researchers in utilizing this versatile monomer.

Introduction

This compound is a diallyl ester of oxalic acid with the chemical formula C₈H₁₀O₄. Its two allyl groups make it a suitable monomer for free-radical polymerization and a crosslinking agent in the production of thermosetting resins. The resulting poly(this compound) and its copolymers have potential applications in various fields, including the development of specialty plastics and resins. The polymerization of DAO can be initiated by radical initiators at elevated temperatures, typically in the range of 80–180°C, leading to the formation of poly(this compound).

Polymerization of this compound

The primary method for polymerizing this compound is through free-radical polymerization. This can be carried out via bulk or solution polymerization methods.

Key Reaction Parameters and Observations:

-

Initiators: Benzoyl peroxide (BPO) is a commonly used radical initiator for the polymerization of this compound. Other initiators that decompose to form free radicals within the desired temperature range can also be employed.

-

Temperature: Polymerization is typically conducted at elevated temperatures. For instance, bulk polymerization with BPO can be carried out at 60°C. Higher temperatures can lead to an increase in the residual unsaturation of the resulting polymer and a decrease in the degree of polymerization. A peculiar behavior of DAO polymerization at elevated temperatures is the evolution of carbon dioxide.

-

Solvents: For solution polymerization, benzene has been used as a suitable solvent. The choice of solvent can influence the polymerization kinetics.

-

Cyclopolymerization: Like many other diallyl monomers, this compound can undergo cyclopolymerization, where the propagating radical cyclizes intramolecularly to form a five- or six-membered ring structure within the polymer backbone.

Experimental Protocols

The following are generalized protocols for the polymerization of this compound based on available literature. Researchers should optimize these protocols based on their specific experimental setup and desired polymer characteristics.

Protocol 1: Bulk Polymerization of this compound

This protocol is a general guideline for the bulk polymerization of this compound to form a prepolymer syrup.

Materials:

-

This compound (DAO), purified

-

Benzoyl peroxide (BPO), purified

-

Glass ampoules

-

Vacuum line

-

Thermostatically controlled bath

Procedure:

-

Introduce a measured amount of this compound into a glass ampoule.

-

Add the desired amount of benzoyl peroxide to the ampoule. The initiator concentration typically ranges from 0.06 to 0.4 mol/L.

-

Connect the ampoule to a vacuum line, evacuate the contents, and flush with an inert gas (e.g., nitrogen) twice to remove oxygen, which can inhibit radical polymerization.

-

Seal the ampoule under vacuum.

-

Place the sealed ampoule in a thermostatically controlled bath set to the desired reaction temperature (e.g., 60°C).

-

Allow the polymerization to proceed for the desired amount of time. The reaction can be monitored by observing the increase in viscosity of the monomer.

-

To terminate the reaction, cool the ampoule rapidly.

-

Open the ampoule and dissolve the resulting prepolymer in a suitable solvent (e.g., acetone or benzene) for further analysis or processing.

-

The prepolymer can be isolated by precipitation in a non-solvent such as methanol.

Protocol 2: Solution Polymerization of this compound

This protocol describes the solution polymerization of this compound, which can offer better control over the reaction and lead to polymers with different properties compared to bulk polymerization.

Materials:

-

This compound (DAO), purified

-

Benzoyl peroxide (BPO), purified

-

Benzene (or another suitable solvent), anhydrous

-

Reaction vessel with a reflux condenser and inert gas inlet

-

Thermostatically controlled heating mantle

Procedure:

-

Set up a reaction vessel equipped with a reflux condenser, a magnetic stirrer, and an inlet for inert gas.

-

Add a measured amount of this compound and anhydrous benzene to the reaction vessel.

-

Purge the system with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen.

-

While maintaining the inert atmosphere, heat the solution to the desired reaction temperature (e.g., the reflux temperature of benzene).

-

In a separate flask, dissolve a measured amount of benzoyl peroxide in a small amount of benzene.

-

Once the monomer solution has reached the desired temperature, add the initiator solution to the reaction vessel.

-

Maintain the reaction at the set temperature with continuous stirring for the desired duration.

-

Monitor the progress of the polymerization by taking aliquots and analyzing the conversion (e.g., by gravimetry after precipitation).

-

To terminate the reaction, cool the vessel to room temperature.

-

Isolate the polymer by precipitating the reaction mixture into a large excess of a non-solvent (e.g., methanol).

-

Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Quantitative Data

The following table summarizes the kinetic data for the radical polymerization of this compound at 60°C using benzoyl peroxide as the initiator.

| Initiator | Polymerization Method | Temperature (°C) | Overall Activation Energy (kcal/mol) |

| Benzoyl Peroxide | Bulk/Solution | 60 | 21.1 |

Data sourced from studies by Matsumoto and Oiwa.

Visualizing the Polymerization Workflow

The following diagram illustrates the general workflow for the synthesis and isolation of poly(this compound).

Caption: Workflow for the synthesis of poly(this compound).

Applications of this compound-Based Polymers and Resins

Polymers and resins derived from this compound can be utilized in various applications:

-

Crosslinking Agent: this compound can be used as a crosslinking agent in the production of thermosetting resins, imparting properties such as improved thermal stability and mechanical strength.

-

Specialty Polymers: The resulting polymers can be used in applications where specific properties such as biodegradability might be of interest, given the oxalate ester linkage.

-

Copolymers: this compound can be copolymerized with other vinyl monomers to tailor the properties of the resulting materials for specific applications.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. The polymerization reactions, especially bulk polymerization, can be exothermic and should be conducted with proper temperature control to avoid runaway reactions. All procedures should be carried out in a well-ventilated fume hood.